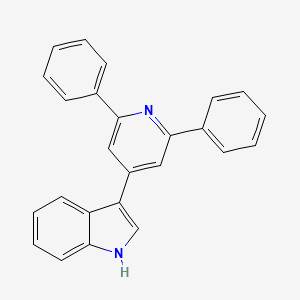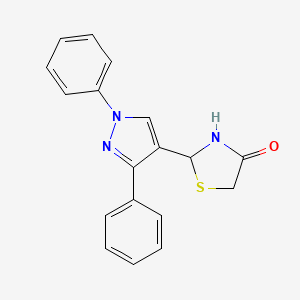![molecular formula C18H18N2O2S2 B5155657 isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. This compound is a thieno[2,3-d]pyrimidine derivative that has shown promising results in scientific research studies.
Mechanism of Action
The mechanism of action of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. It also induces apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase. It also induces the expression of various proteins involved in apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate in lab experiments include its high potency and specificity towards cancer cells. However, its limitations include its low solubility in water and its potential toxicity towards normal cells.
Future Directions
There are many future directions for the research and development of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate. Some of these include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
3. Development of new formulations of the compound to improve its solubility and bioavailability.
4. Investigation of the compound's potential applications in combination with other drugs for the treatment of cancer.
5. Investigation of the compound's potential applications in targeted drug delivery systems.
Conclusion:
In conclusion, Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate is a promising compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research and development of this compound could lead to the development of new and effective treatments for various diseases.
Synthesis Methods
The synthesis of Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate involves the reaction between 6-phenylthieno[2,3-d]pyrimidine-4-amine and isopropyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Scientific Research Applications
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has potential applications in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
propan-2-yl 2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-11(2)22-18(21)12(3)23-16-14-9-15(13-7-5-4-6-8-13)24-17(14)20-10-19-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMIIZJWYONQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)SC1=NC=NC2=C1C=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)


![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)